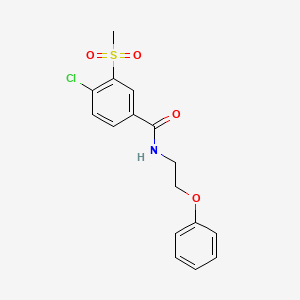
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic compound that belongs to the class of naphthyridines.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Additionally, the compound has been shown to inhibit the activity of tubulin, a protein that is involved in the formation of the mitotic spindle during cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, the compound has been shown to inhibit the growth and proliferation of bacteria and fungi, making it a potential candidate for the development of antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone in lab experiments include its potent antitumor, antibacterial, and antifungal activity, making it a promising candidate for the development of drugs in these fields. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
The future directions of research on 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone include the development of more potent derivatives of the compound with improved selectivity and efficacy. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, as well as its potential applications in other fields such as agriculture and veterinary medicine. Finally, the development of new synthesis methods for the compound may also be of interest to researchers.
Synthesis Methods
The synthesis of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone involves the reaction between 4-fluorobenzaldehyde and 3,4-dihydro-2H-1,5-naphthyridin-1-amine in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The synthesis method has been optimized to obtain high yields of the compound with high purity, making it suitable for various scientific applications.
Scientific Research Applications
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone has been extensively studied for its potential applications in various fields. The compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, the compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of antibiotics.
properties
IUPAC Name |
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-7-5-11(6-8-12)15(19)18-10-2-3-13-14(18)4-1-9-17-13/h1,4-9H,2-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMMBJQSPVDECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)N(C1)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)

![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)


![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)

![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)
![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)